![molecular formula C25H23N7O4 B2898159 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1170031-88-5](/img/structure/B2898159.png)
2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H23N7O4 and its molecular weight is 485.504. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound is a product of complex synthetic pathways that involve the use of various precursor chemicals and reaction conditions tailored to achieve the desired molecular structure. For example, Al-Sanea et al. (2020) discussed the design, synthesis, and in vitro cytotoxic activity of certain derivatives, highlighting the compound's potential as an anticancer agent against various cancer cell lines. The synthesis process involves attaching different aryloxy groups to the pyrimidine ring, showcasing the compound's versatility in generating new chemical entities with potential anticancer properties Al-Sanea et al., 2020.
Biological Applications
The compound has shown promise in various biological applications. Dollé et al. (2008) described the radiosynthesis of a derivative, [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research demonstrates the compound's application in developing diagnostic tools for neuroinflammation and neurodegenerative diseases Dollé et al., 2008.
Corrosion Inhibition
Lgaz et al. (2020) explored the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution. The study demonstrates the compound's effectiveness in enhancing mild steel resistance against corrosion, indicating its application in industrial maintenance and preservation Lgaz et al., 2020.
Antimicrobial Activity
The compound and its derivatives have been investigated for antimicrobial activities. Bondock et al. (2008) synthesized a series of new heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial properties. This suggests the compound's utility in developing new antimicrobial agents for combating various bacterial and fungal infections Bondock et al., 2008.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O4/c1-15-7-6-8-17(11-15)31-23-18(13-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)14-36-20-10-5-4-9-19(20)35-3/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUJSKGREDGWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide |
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